REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.C(=O)([O-])[O-].[K+].[K+].[CH2:22](O)[CH3:23]>>[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:7][CH2:22][CH3:23])=[O:6] |f:2.3.4|
|
Name
|
|
Quantity
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7 g
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Type
|
reactant
|
Smiles
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NC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
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Details
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at reflux for 2 days
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Duration
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2 d
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Type
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CUSTOM
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Details
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most of the ethanol was removed under reduced pressure
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Type
|
CUSTOM
|
Details
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The solution was partitioned between chloroform and water
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
FILTRATION
|
Details
|
was filtered through silica gel eluting with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OCC)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |